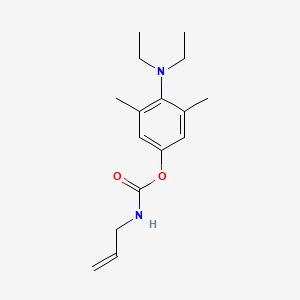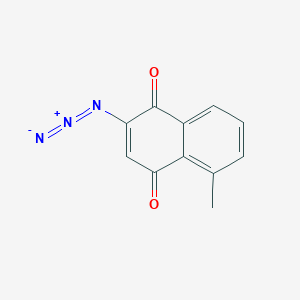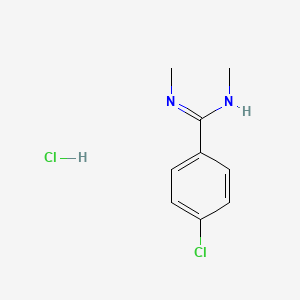
4-Chloro-N,N'-dimethylbenzenecarboximidamide monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-N,N’-dimethylbenzenecarboximidamide monohydrochloride is a chemical compound with the molecular formula C9H10ClNO It is a derivative of benzenecarboximidamide, where the benzene ring is substituted with a chlorine atom and two methyl groups on the nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N,N’-dimethylbenzenecarboximidamide monohydrochloride typically involves the reaction of 4-chlorobenzonitrile with dimethylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium methoxide. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-N,N’-dimethylbenzenecarboximidamide monohydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-N,N’-dimethylbenzenecarboximidamide monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and a suitable nucleophile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-chlorobenzoic acid, while reduction may produce 4-chloro-N,N-dimethylbenzylamine.
Applications De Recherche Scientifique
4-Chloro-N,N’-dimethylbenzenecarboximidamide monohydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-N,N’-dimethylbenzenecarboximidamide monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with the synthesis of nucleic acids or proteins, resulting in antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-N,N-dimethylbenzamide: Similar in structure but lacks the carboximidamide group.
4-Chloro-N-methylthiobenzanilide: Contains a thiobenzanilide group instead of the carboximidamide group.
4-Chloro-N,N-diisopropylbenzamide: Similar structure with diisopropyl groups instead of dimethyl groups.
Uniqueness
4-Chloro-N,N’-dimethylbenzenecarboximidamide monohydrochloride is unique due to its specific substitution pattern and the presence of the carboximidamide group
Propriétés
Numéro CAS |
60336-43-8 |
|---|---|
Formule moléculaire |
C9H12Cl2N2 |
Poids moléculaire |
219.11 g/mol |
Nom IUPAC |
4-chloro-N,N'-dimethylbenzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C9H11ClN2.ClH/c1-11-9(12-2)7-3-5-8(10)6-4-7;/h3-6H,1-2H3,(H,11,12);1H |
Clé InChI |
PDLBFUDXXCCCBP-UHFFFAOYSA-N |
SMILES canonique |
CNC(=NC)C1=CC=C(C=C1)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



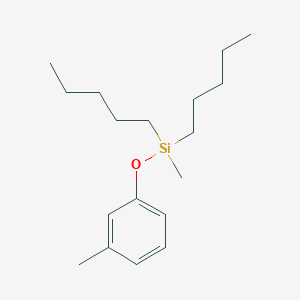
![2-Diazonio-1-ethoxy-2-[tris(2,2-dimethylpropyl)stannyl]ethen-1-olate](/img/structure/B14619256.png)
amino}ethene-1-sulfonyl fluoride](/img/structure/B14619261.png)
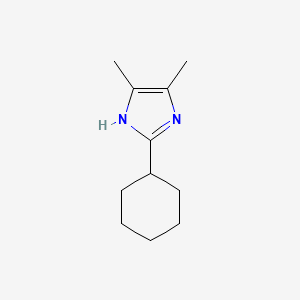

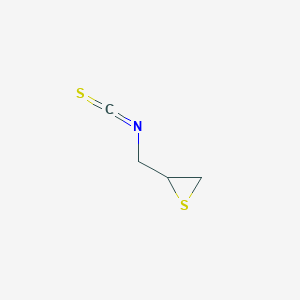

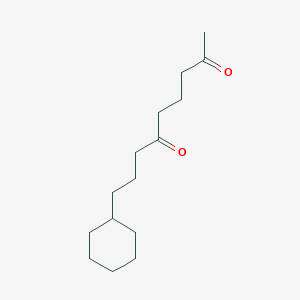
![Carbamic acid, phenyl[(2-propenylamino)carbonyl]-, ethyl ester](/img/structure/B14619309.png)
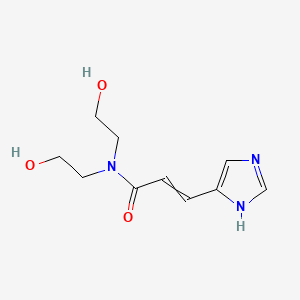
![[3,3'-Bi-1H-phenalene]-1,1'-dione](/img/structure/B14619328.png)
